molecular formula C11H18O B14165057 3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one CAS No. 71837-50-8

3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one

Cat. No.: B14165057
CAS No.: 71837-50-8
M. Wt: 166.26 g/mol
InChI Key: OTXDRPHTCQKNEU-UHFFFAOYSA-N
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Description

3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one is a chemical compound with a unique structure that includes a cycloheptane ring substituted with a methyl group and a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a linear hydrocarbon chain, under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and may involve heating to promote the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods may also incorporate advanced purification techniques, such as distillation or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antiparkinsonian activity is attributed to its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress . The compound may also interact with enzymes and receptors involved in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Isopiperitenol: A compound with a similar structure but different functional groups.

    Verbenone: Another compound with a cycloheptane ring and similar substituents.

Uniqueness

3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one is unique due to its specific substitution pattern and the presence of both a methyl group and a prop-1-en-2-yl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

71837-50-8

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3-methyl-6-prop-1-en-2-ylcycloheptan-1-one

InChI

InChI=1S/C11H18O/c1-8(2)10-5-4-9(3)6-11(12)7-10/h9-10H,1,4-7H2,2-3H3

InChI Key

OTXDRPHTCQKNEU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC(=O)C1)C(=C)C

Origin of Product

United States

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